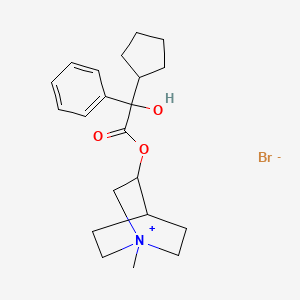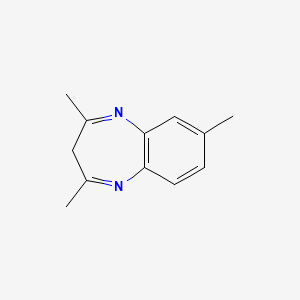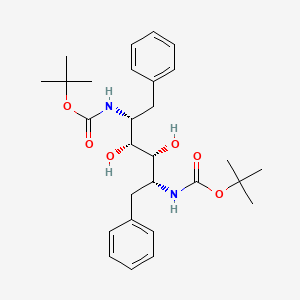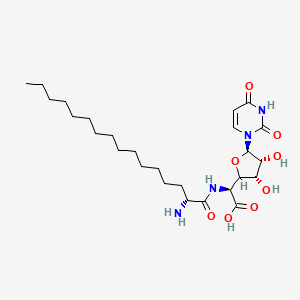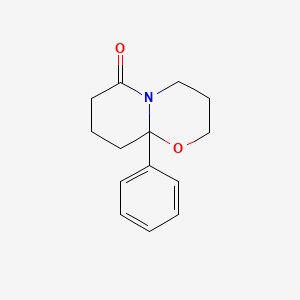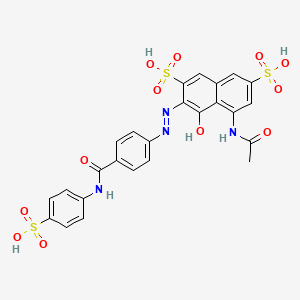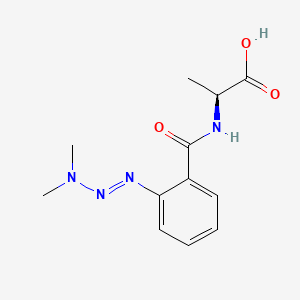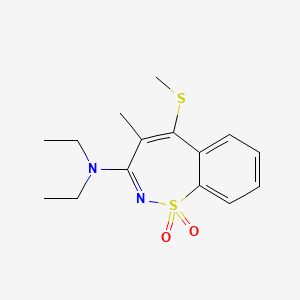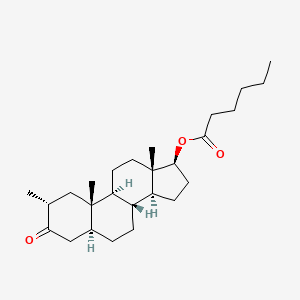
5alpha-Androstan-3-one, 17beta-hydroxy-2alpha-methyl-, hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha-Androstan-3-one, 17beta-hydroxy-2alpha-methyl-, hexanoate is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT). It is known for its potent androgenic properties and is used in various scientific and medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Androstan-3-one, 17beta-hydroxy-2alpha-methyl-, hexanoate typically involves the esterification of 5alpha-Androstan-3-one, 17beta-hydroxy-2alpha-methyl- with hexanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
5alpha-Androstan-3-one, 17beta-hydroxy-2alpha-methyl-, hexanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
5alpha-Androstan-3-one, 17beta-hydroxy-2alpha-methyl-, hexanoate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of steroids.
Biology: The compound is studied for its effects on cellular processes and gene expression.
Medicine: It is investigated for its potential therapeutic uses in hormone replacement therapy and the treatment of muscle-wasting diseases.
Industry: The compound is used in the development of performance-enhancing drugs and supplements.
Wirkmechanismus
The mechanism of action of 5alpha-Androstan-3-one, 17beta-hydroxy-2alpha-methyl-, hexanoate involves binding to androgen receptors in target tissues. This binding activates the androgen receptor, leading to changes in gene expression and protein synthesis. The compound exerts its effects by promoting anabolic processes such as muscle growth and the development of male secondary sexual characteristics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
17beta-Hydroxy-5alpha-androstan-3-one:
Drostanolone: A synthetic anabolic-androgenic steroid with similar structure and effects.
Stanolone: Another synthetic derivative of DHT with potent androgenic activity.
Uniqueness
5alpha-Androstan-3-one, 17beta-hydroxy-2alpha-methyl-, hexanoate is unique due to its specific esterification with hexanoic acid, which enhances its lipophilicity and prolongs its duration of action. This makes it particularly useful in medical and research applications where sustained release of the active compound is desired.
Eigenschaften
CAS-Nummer |
13713-19-4 |
|---|---|
Molekularformel |
C26H42O3 |
Molekulargewicht |
402.6 g/mol |
IUPAC-Name |
[(2R,5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] hexanoate |
InChI |
InChI=1S/C26H42O3/c1-5-6-7-8-24(28)29-23-12-11-20-19-10-9-18-15-22(27)17(2)16-26(18,4)21(19)13-14-25(20,23)3/h17-21,23H,5-16H2,1-4H3/t17-,18+,19+,20+,21+,23+,25+,26+/m1/s1 |
InChI-Schlüssel |
XWJCZSVXJIFAAO-UZKCNQHNSA-N |
Isomerische SMILES |
CCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)C)C)C |
Kanonische SMILES |
CCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


